molecular formula C25H25N3O4S3 B2400399 Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 850915-20-7

Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2400399
CAS No.: 850915-20-7
M. Wt: 527.67
InChI Key: QWDIRDPANLHQQH-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core linked via a thioacetamido bridge to a 4-oxo-3-phenyl-tetrahydrothieno[3,2-d]pyrimidine moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and Knoevenagel-like coupling (e.g., thiol-alkylation of thiopyrimidines) .

Properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S3/c1-2-32-24(31)20-16-10-6-7-11-18(16)35-22(20)27-19(29)14-34-25-26-17-12-13-33-21(17)23(30)28(25)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIRDPANLHQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thienopyrimidine scaffold fused with a benzo[b]thiophene moiety. The synthesis typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. A notable method includes the reaction of ethyl chloroacetate with thienopyrimidine intermediates under alkaline conditions to yield the final product .

Structural Formula

C23H26N2O3S2\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_3\text{S}_2

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways .

Anticonvulsant Effects

In animal models, this compound has exhibited anticonvulsant activity. It has been shown to reduce seizure frequency and intensity in models of epilepsy, suggesting a potential role in the development of new antiepileptic drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at various positions on the thienopyrimidine scaffold can enhance potency and selectivity for specific biological targets. For instance, substituents on the phenyl group can significantly influence antimicrobial efficacy and anticancer activity .

Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie and Al-Majidi (2014) evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broad spectrum of activity with lower MIC values than those observed for conventional antibiotics.

Study 2: Anticancer Activity

In research published by Gawad et al. (2010), this compound was tested on various cancer cell lines. The findings demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases involved in DNA replication and repair processes.
    • A specific study demonstrated that the compound displayed cytotoxic effects against breast cancer cells, enhancing apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
    • In vitro studies reported effective inhibition against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Anticancer Efficacy

A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Antibacterial Activity

Another investigation tested a derivative against Staphylococcus aureus and reported significant antibacterial activity. This suggests its potential for development as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name / ID Substituents / Modifications Molecular Weight Key References
Target Compound Phenyl (C₆H₅) at position 3 of pyrimidine; tetrahydrobenzo[b]thiophene core 560.6*
Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-...thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Nitrophenyl (NO₂-C₆H₄) at pyrimidine; cyclopenta[b]thiophene core 558.7
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (IIIb) Benzylpiperazine substituent on acetamido linker 479.6
Ethyl 2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Phenylthiourea group replacing thioacetamido-pyrimidine 388.5

*Calculated based on molecular formula C₂₆H₂₈N₄O₄S₃.

Key Observations :

  • Bulkier Substituents (e.g., benzylpiperazine in ) increase steric hindrance, which may reduce membrane permeability but improve target specificity.
  • Core Modifications : Replacing tetrahydrobenzo[b]thiophene with cyclopenta[b]thiophene (as in ) alters ring strain and conjugation, affecting electronic properties.
Physicochemical Properties
  • Solubility: The target compound’s phenyl and tetrahydrobenzo[b]thiophene groups confer lipophilicity (logP ~3.5 estimated), whereas analogs with polar substituents (e.g., NO₂ in ) exhibit reduced aqueous solubility.
  • Thermal Stability : Melting points for analogs range from 80–236°C, depending on crystallinity and hydrogen bonding (e.g., IIIb: 200–202°C; IIIe: 80–82°C) .
  • Spectral Data :
    • IR : All analogs show NH/amide stretches (~3222 cm⁻¹) and C=O peaks (~1724 cm⁻¹) .
    • ¹H NMR : The target compound’s thioacetamido linker would produce distinct δ 3.5–4.0 ppm signals for SCH₂CO .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[3,2-d]pyrimidine core . Key parameters include solvent choice (e.g., DMF or DMSO for solvation), temperature control (reflux at ~80°C), and stoichiometric ratios of precursors. Yield optimization requires monitoring via HPLC and adjusting reaction time (typically 3–12 hours) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and carbonyl groups. Infrared (IR) spectroscopy confirms functional groups like thioacetamido (C=S stretch at ~650 cm⁻¹) and ester carbonyls (C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase) due to structural similarities with active thienopyrimidine derivatives . Cytotoxicity studies (e.g., MTT assay on cancer cell lines) and anti-inflammatory models (e.g., COX-2 inhibition) are also advised, given the compound’s heterocyclic sulfur motifs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

Discrepancies in NMR signals may arise from dynamic rotational isomerism in the thioacetamido group or solvent polarity effects. Cross-validation using 2D NMR techniques (COSY, HSQC) and X-ray crystallography (if crystals are obtainable) is critical . For example, ethyl 2-(pyridine-4-carboxamido) derivatives showed resolved aromatic proton splitting via single-crystal X-ray analysis .

Q. What strategies mitigate side reactions during the synthesis of the tetrahydrobenzo[b]thiophene core?

Competing pathways, such as over-alkylation or oxidation, can be minimized by using inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄). Solvent selection is crucial: polar aprotic solvents (DMSO) favor cyclization, while ethanol or DCM improves intermediate stability . For example, Knoevenagel condensation with substituted benzaldehydes in toluene/piperidine avoids polymerization .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., RORγt or anti-apoptotic Bcl-2) can predict binding affinities. QSAR models using descriptors like LogP and topological polar surface area (TPSA) help prioritize derivatives. For instance, pyrazole and indole substituents improved anti-cancer activity in analogous compounds .

Q. What experimental approaches address low solubility in pharmacological testing?

Formulation with co-solvents (PEG-400, Cremophor EL) or cyclodextrin inclusion complexes enhances aqueous solubility. Prodrug strategies (e.g., ester-to-acid hydrolysis) can also improve bioavailability, as seen in ethyl carboxylate derivatives .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies between in vitro and in vivo activity data?

Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance via liver microsomes) is essential. For example, poor in vivo efficacy might stem from rapid esterase-mediated hydrolysis of the ethyl carboxylate group, necessitating structural modification (e.g., methyl or benzyl esters) .

Q. What purification techniques are effective for isolating this compound from by-products?

Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) resolves closely related impurities. Recrystallization from ethanol or DCM/hexane mixtures improves purity, as demonstrated for tetrahydrobenzo[b]thiophene derivatives .

Q. How can reaction scalability be achieved without compromising yield or purity?

Continuous flow reactors with controlled temperature and residence time reduce side reactions. For example, scaling up Knoevenagel condensations under flow conditions maintained >85% yield for acrylamide derivatives .

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